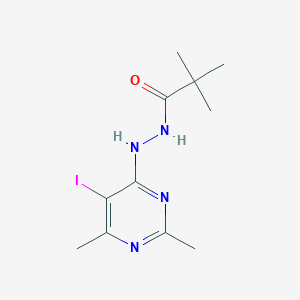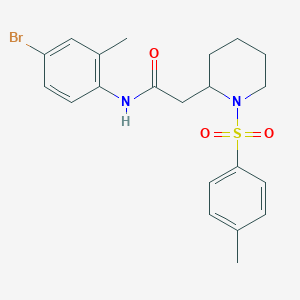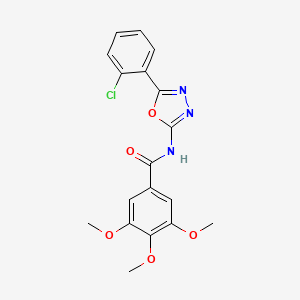![molecular formula C7H11N3O B3018910 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol CAS No. 1330756-09-6](/img/structure/B3018910.png)
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol is a derivative of the pyrazolopyridine family, which is a class of heterocyclic compounds that have garnered interest due to their potential pharmacological properties. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis and properties of closely related compounds, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds, such as 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones, has been achieved through an electrochemical strategy that utilizes an electrogenerated base from the anion of Meldrum’s acid . This method involves a one-pot, three-component condensation process that includes an aromatic aldehyde, Meldrum’s acid, and 5-methylpyrazol-3-amine. The reaction is carried out in ethanol with tetrabutylammonium perchlorate as an electrolyte under mild conditions, resulting in high yields and wide applicability . This approach is environmentally benign and could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. In the case of the compounds synthesized in the studies provided, the pyrazolopyridine core is further modified with various substituents, which can significantly affect the chemical and physical properties of the molecules . The exact structure of this compound would include a methanol group attached to the pyrazolopyridine core, which could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving pyrazolopyridine derivatives are typically centered around the modification of the core structure through various synthetic routes. The studies suggest that these compounds can be derivatized with alkyl, aryl, and heteroaryl substituents, allowing for a wide range of chemical diversity . This implies that this compound could also undergo similar reactions, enabling the introduction of different functional groups that may tailor the compound for specific applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of related compounds can offer some insights. Typically, the solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents and the overall molecular structure . The presence of a methanol group in the compound of interest would likely affect its hydrogen bonding capability and polarity, potentially impacting its solubility in various solvents and its pharmacokinetic profile if used as a drug.
Future Directions
The future directions for the study of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol could include further exploration of its potential applications, particularly in the field of medicinal chemistry given its inhibitory activity against c-Met kinase . Further studies could also focus on improving the synthesis process and exploring its other biological activities.
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-4-7-5-3-8-2-1-6(5)9-10-7/h8,11H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUGRDGIDVRQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


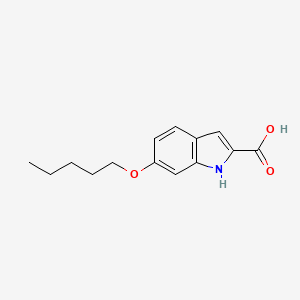
![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3018832.png)
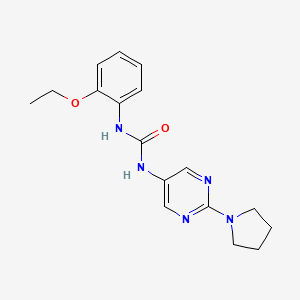
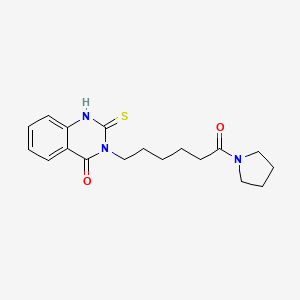
![4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B3018837.png)
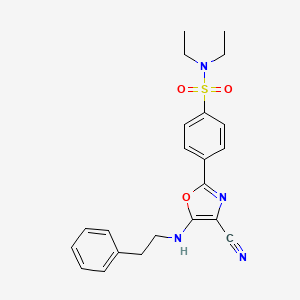
![1-(2-ethoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3018841.png)
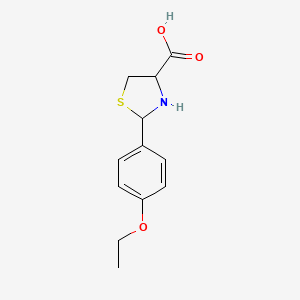
![N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B3018844.png)
![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018846.png)
